molecular formula C14H11Cl2N3O B7854998 [3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride

Cat. No.: B7854998
M. Wt: 308.2 g/mol
InChI Key: VTVSBFVRHOBRBR-UHFFFAOYSA-N
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Description

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride: is a chemical compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 4-chlorophenyl group and the phenyl group attached to the oxadiazole ring makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the use of 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding hydrazide.

    Final Cyclization: The hydrazide is then cyclized to form the oxadiazole ring, which is subsequently reacted with phenylamine to introduce the phenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and 4-chlorophenyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the phenyl and 4-chlorophenyl groups.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives at the 4-chlorophenyl group.

Scientific Research Applications

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of [3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride: can be compared with other oxadiazole derivatives:

    [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenylamine: Similar structure but lacks the azanium chloride moiety.

    [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenylamine: Contains a methyl group instead of a chlorine atom.

    [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenylamine: Contains a fluorine atom instead of a chlorine atom.

The uniqueness of This compound lies in its specific substitution pattern and the presence of the azanium chloride moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O.ClH/c15-11-6-4-9(5-7-11)13-17-14(19-18-13)10-2-1-3-12(16)8-10;/h1-8H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVSBFVRHOBRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[NH3+])C2=NC(=NO2)C3=CC=C(C=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[NH3+])C2=NC(=NO2)C3=CC=C(C=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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